3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid
Description
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is a quinoline derivative synthesized via the Pfitzinger reaction, involving the condensation of isatin and ethyl acetoacetate under acidic conditions catalyzed by AlCl₃ . This reaction yields the quinoline backbone with an ethoxycarbonyl group at position 3, a methyl substituent at position 2, and a carboxylic acid at position 3. Structural confirmation is achieved through FTIR, UV-Vis spectroscopy, and LC-MS .
Properties
IUPAC Name |
3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-19-14(18)11-8(2)15-10-7-5-4-6-9(10)12(11)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPDKNWFYGMNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the ethoxycarbonyl and carboxylic acid groups.
For example, a typical synthetic route may start with the condensation of aniline derivatives with β-ketoesters, followed by cyclization to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized in industrial settings to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Reaction Conditions:
| Step | Reagents/Catalysts | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | KOH | RT | 2 h | 85% |
| 2 | AlCl₃, HCl | Reflux | 6 h | 72% |
FTIR data confirms the product: C=O stretch at 1,721 cm⁻¹ (ester) and 1,740 cm⁻¹ (carboxylic acid) .
Hydrazide Derivative Formation
The ethoxycarbonyl group undergoes nucleophilic substitution with hydrazine to form reactive hydrazide intermediates :
Key Observations:
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Hydrazide derivatives exhibit enhanced reactivity for subsequent hydrazone formation.
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¹H NMR (DMSO-d₆): δ 2.70 ppm (CH₃), 4.46 ppm (OCH₂), 8.98 ppm (quinoline-H5) .
Esterification and Hydrolysis
The carboxylic acid group participates in esterification under acidic conditions (e.g., H₂SO₄/EtOH) and hydrolysis to regenerate the acid:
Esterification :
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Yield : 68–77% for ethyl ester derivatives.
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IR : 1,729 cm⁻¹ (ester C=O).
Hydrolysis :
Electrophilic Substitution Reactions
The quinoline ring undergoes bromination and nitration at specific positions:
Bromination :
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Reagent : Br₂ in acetic acid.
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Product : 6-Bromo-2-methylquinoline-4-carboxylic acid.
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¹H NMR (CDCl₃): δ 8.58 ppm (H5), 7.99–8.04 ppm (H7, H8).
Nitration :
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Reagent : HNO₃/H₂SO₄.
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Regioselectivity : Nitration occurs at C6 due to electron-withdrawing effects of the carboxylic acid group.
Oxidation to N-Oxides
Treatment with 30% H₂O₂ in glacial acetic acid oxidizes the quinoline nitrogen :
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¹H NMR (CDCl₃): δ 8.93 ppm (H5), 8.77 ppm (H8).
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IR : 1,221 cm⁻¹ (N-O stretch).
Metal Complexation
The carboxylic acid group coordinates with metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes:
Decarboxylation Reactions
Under pyrolysis (200–250°C) or with Pd/C , the carboxylic acid group undergoes decarboxylation:
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Product : 2-Methyl-3-ethoxycarbonylquinoline.
Biological Activity
3-(Ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid is a quinoline derivative known for its diverse biological activities. Quinoline compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antibacterial, antifungal, antimalarial, and anticancer properties. This article delves into the biological activity of this specific compound, supported by various studies and data.
- IUPAC Name : 3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid
- Molecular Formula : C14H13NO4
- Molecular Weight : 255.26 g/mol
Antibacterial and Antifungal Properties
Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial and antifungal activities. A study highlighted that derivatives containing the quinoline structure showed formidable antibacterial properties against various strains of Gram-positive bacteria .
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Antibacterial | 50 µM against E. coli |
| Related Quinoline Derivative | Antifungal | MIC = 75 µM against S. agalactiae |
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. For instance, a study assessed the cytotoxic effects of several quinoline derivatives against HepG2 (human liver cancer) and HCT116 (colon cancer) cell lines. The results indicated that compounds similar to this compound demonstrated IC50 values ranging from 7.7 to 14.2 µg/ml, comparable to standard chemotherapeutics like 5-fluorouracil .
| Cell Line | IC50 Value (µg/ml) | Reference Drug IC50 (µg/ml) |
|---|---|---|
| HepG2 | 7.7 - 14.2 | 5-fluorouracil (7.9) |
| HCT116 | 7.7 - 14.2 | Afatinib (5.4) |
The mechanism underlying the biological activity of quinoline derivatives often involves interactions with specific molecular targets such as enzymes and receptors. For example, molecular docking studies have suggested that these compounds may inhibit epidermal growth factor receptor (EGFR) kinase, which is crucial in cancer progression . The chelation with divalent metals through the proximity of carboxylic acid and nitrogen atoms in the quinoline structure is hypothesized to enhance their anticancer efficacy .
Case Studies
-
Antitumor Activity Evaluation :
A study published in PubMed evaluated ten quinoline-related carboxylic acid derivatives, including the target compound, for their cytotoxicity against cervical HELA and mammary MCF7 cells. The findings revealed selective viability reduction in tumor cells, indicating promising anticancer properties . -
Antioxidant Activity :
Another investigation into the antioxidant capacity of quinoline derivatives showed that certain structural modifications could enhance their radical scavenging ability. This property is critical for mitigating oxidative stress in various pathological conditions .
Scientific Research Applications
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of quinoline derivatives, including 3-(ethoxycarbonyl)-2-methylquinoline-4-carboxylic acid. Research indicates that this compound can mitigate oxidative stress by scavenging free radicals. A study evaluated a series of quinoline derivatives for their antioxidant activity using the ABTS assay method, revealing that certain derivatives exhibited strong antioxidant effects, which could be attributed to their structural features .
| Compound | Antioxidant Activity |
|---|---|
| This compound | Moderate to strong |
| Other derivatives | Varying levels |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Quinoline derivatives are known for their ability to combat various bacterial strains. A recent synthesis study highlighted the formation of this compound and its subsequent derivatives, which were tested for antibacterial activity against several pathogens . The findings suggest that modifications to the quinoline structure can enhance its efficacy against resistant strains.
Case Studies
Several case studies have highlighted the applications of quinoline derivatives in drug discovery:
- Case Study 1: A study synthesized various quinoline-4-carboxylic acid derivatives and assessed their antioxidant and antimicrobial properties. The results showed that specific substitutions enhanced biological activity, supporting the hypothesis that structural diversity is crucial for pharmacological efficacy .
- Case Study 2: Investigations into the mechanism of action of quinoxaline derivatives revealed insights into their antitubercular properties, emphasizing the need for continued research into related compounds like this compound to identify effective treatments against multidrug-resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-4-carboxylic acid derivatives are structurally diverse, with variations in substituents influencing their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:
Structural and Substituent Variations
Pharmacological Activities
Physicochemical Properties
Key Research Findings
Bioactivity vs. Lipophilicity: The ethoxycarbonyl group in this compound increases lipophilicity (LogP = 2.1), enhancing membrane permeability but reducing water solubility . This contrasts with hydroxylated analogs (e.g., 2-hydroxyquinoline-4-carboxylic acid, LogP = 1.2), which exhibit higher solubility but lower cellular uptake .
Synthetic Efficiency : Pfitzinger-derived compounds (e.g., the target compound) have lower yields (~22–30%) compared to Doebner-synthesized analogs (~60–75%) .
Pharmacological Niche: While 4-benzylamino-2-oxo derivatives are prioritized for analgesic applications , ethoxycarbonyl-containing compounds are more explored for antioxidant and antimicrobial roles .
Q & A
Q. Basic
- X-ray crystallography : Resolves substituent positions (e.g., ethoxycarbonyl and methyl groups) and confirms quinoline ring puckering .
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., ethoxycarbonyl at δ 165–170 ppm for carbonyl carbons) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ for C₁₄H₁₃NO₄ expected at ~260.08 Da).
How do structural modifications at the 2- and 4-positions influence biological activity?
Q. Advanced
- 2-Methyl group : Enhances lipophilicity, potentially improving membrane permeability in antimicrobial or antitumor assays .
- 4-Carboxylic acid : Facilitates hydrogen bonding with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase in antituberculosis studies) .
- Ethoxycarbonyl at position 3 : Modulates electron density, affecting binding to metalloenzymes. Comparative studies with 2-phenyl or 4-fluorophenyl analogs show reduced activity when bulky substituents sterically hinder target interactions .
How can computational methods guide the design of novel derivatives?
Q. Advanced
- Molecular docking : Predict binding affinities to targets like DNA gyrase (e.g., using AutoDock Vina with PDB 6M8K) .
- QSAR modeling : Correlates substituent electronegativity (e.g., Cl vs. OCH₃ at position 6) with antibacterial IC₅₀ values .
- DFT calculations : Optimize geometries for synthetic feasibility and stability (e.g., assessing resonance stabilization of the quinoline ring) .
What strategies resolve discrepancies in biological activity data across studies?
Q. Advanced
- Dose-response reevaluation : Ensure consistent molar concentrations in assays; variations in solvent (DMSO vs. saline) can alter bioavailability .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) that may contribute to observed effects .
- Target selectivity screens : Use kinase panels to rule off-target effects, as quinoline derivatives often inhibit multiple kinases .
What are the best practices for handling and storage to ensure compound stability?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group .
- Handling : Use gloveboxes for hygroscopic intermediates; avoid static discharge by grounding equipment .
- Waste disposal : Neutralize acidic byproducts with bicarbonate before incineration .
How does the compound’s solubility profile impact formulation for in vivo studies?
Q. Advanced
- pH-dependent solubility : The carboxylic acid group confers poor solubility in neutral buffers (<0.1 mg/mL at pH 7.4), necessitating prodrug strategies (e.g., ethyl ester derivatives) .
- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance bioavailability in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
